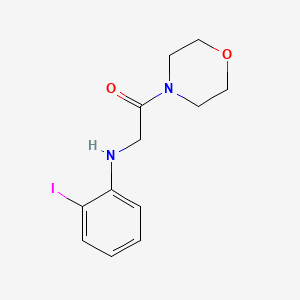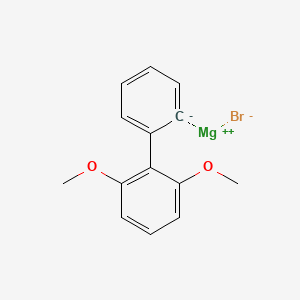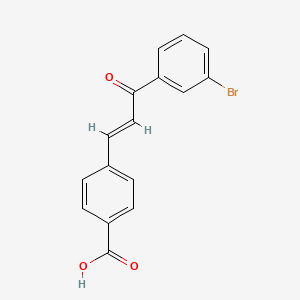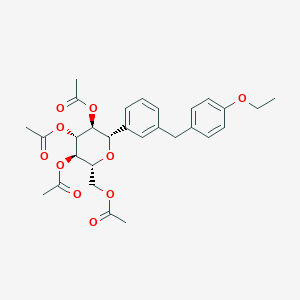![molecular formula C23H27NO6 B14897855 N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and 4,5-dimethoxyphenethylamine.
Formation of Acryloyl Intermediate: The acryloyl intermediate is formed by reacting 2,3-dimethoxybenzaldehyde with an appropriate acryloylating agent under basic conditions.
Coupling Reaction: The acryloyl intermediate is then coupled with 4,5-dimethoxyphenethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acryloyl moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving methoxyphenyl and acryloyl groups.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide would depend on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Chemical Reactivity: The presence of methoxy and acryloyl groups may influence the compound’s reactivity towards various chemical reagents.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)phenethyl)acetamide: Lacks the additional methoxy groups on the phenethyl moiety.
(E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4-methoxyphenethyl)acetamide: Contains fewer methoxy groups.
Uniqueness
(E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide is unique due to the presence of multiple methoxy groups and an acryloyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H27NO6 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide |
InChI |
InChI=1S/C23H27NO6/c1-15(25)24-12-11-17-13-21(28-3)22(29-4)14-18(17)19(26)10-9-16-7-6-8-20(27-2)23(16)30-5/h6-10,13-14H,11-12H2,1-5H3,(H,24,25)/b10-9+ |
InChI Key |
PVPFNLNLTHQHNC-MDZDMXLPSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CC(=C(C=C1C(=O)/C=C/C2=C(C(=CC=C2)OC)OC)OC)OC |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1C(=O)C=CC2=C(C(=CC=C2)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)






![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)
![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)


